Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-
CAS No.: 400608-31-3
Cat. No.: VC20418039
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400608-31-3 |
|---|---|
| Molecular Formula | C17H16O3 |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene |
| Standard InChI | InChI=1S/C17H16O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h6-12H,1-3H3 |
| Standard InChI Key | GOPIJZBYBMAVGB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C#CC2=CC(=CC(=C2)OC)OC |
Introduction
Synthesis and Chemical Properties
The synthesis of this compound typically employs Sonogashira coupling, a palladium-catalyzed reaction between terminal alkynes and aryl halides . For example:
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Reaction Setup: 1-Bromo-3,5-dimethoxybenzene reacts with 4-methoxyphenylacetylene under catalytic Pd(PPh₃)₂Cl₂ and CuI in the presence of triethylamine .
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Conditions: Reactions are conducted in anhydrous THF or toluene at 60–80°C for 12–24 hours .
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Yield: Reported yields range from 56% to 95%, depending on solvent and catalyst loading .
Table 2: Representative Synthesis Conditions
The compound’s stability is influenced by its electron-rich aromatic system, which resists electrophilic substitution but undergoes reactions at the alkyne moiety under acidic or oxidative conditions .
Structural Characterization
Spectroscopic data for this compound have been extensively documented:
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¹H NMR (300 MHz, DMSO-d₆): δ 7.71–7.96 (m, 4H, aromatic), 3.57 (s, 6H, OCH₃), 2.30 (s, 3H, SCH₃) .
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¹³C NMR (75 MHz, CDCl₃): δ 159.2 (OCH₃), 133.5–114.7 (aromatic carbons), 89.1 (C≡C) .
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MS (ESI): m/z 268.31 [M+H]⁺, consistent with the molecular formula .
X-ray crystallography reveals a planar geometry with a C≡C bond length of 1.20 Å, characteristic of sp-hybridized carbons .
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